2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
CAS No.: 861117-39-7
Cat. No.: VC4839437
Molecular Formula: C17H19NO5S2
Molecular Weight: 381.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861117-39-7 |
|---|---|
| Molecular Formula | C17H19NO5S2 |
| Molecular Weight | 381.46 |
| IUPAC Name | 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid |
| Standard InChI | InChI=1S/C17H19NO5S2/c1-4-6-11(16(20)21)18-15(19)13(25-17(18)24)9-10-7-5-8-12(22-2)14(10)23-3/h5,7-9,11H,4,6H2,1-3H3,(H,20,21)/b13-9- |
| Standard InChI Key | RMTBGGGXDKGXOC-LCYFTJDESA-N |
| SMILES | CCCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S |
Introduction
The compound 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid is a complex organic molecule featuring a thiazolidinone ring, a pentanoic acid moiety, and a dimethoxyphenyl group. Despite the lack of specific information on this exact compound in the provided search results, its structural components suggest potential applications in medicinal chemistry and pharmacology, similar to related compounds.
Structural Components
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Thiazolidinone Ring: Known for its role in modulating enzyme activity, this ring is a common feature in compounds with biological activity.
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Pentanoic Acid Moiety: This part of the molecule could influence its solubility and interaction with biological systems.
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Dimethoxyphenyl Group: This group is often associated with antioxidant properties and can affect the compound's interaction with receptors and enzymes.
Synthesis and Preparation
While specific synthesis details for 2-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid are not available, similar compounds are typically synthesized through condensation reactions involving aldehydes and thiazolidinone derivatives. These reactions often require acid or base catalysis and involve purification steps like recrystallization or chromatography.
Biological Activity
Compounds with thiazolidinone and dimethoxyphenyl groups have shown potential in various biological applications, including enzyme inhibition and antioxidant activity. The pentanoic acid moiety may enhance the compound's bioavailability or interaction with specific biological targets.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid | C19H15NO6S2 | 437.46 g/mol | Thiazolidinone, hydroxybenzoic acid, dimethoxyphenyl |
| 3-{[(2E,5Z)-5-(2-chloro-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid | C20H17ClN2O5S | - | Thiazolidinone, chlorodimethoxyphenyl, benzoic acid |
| N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzenesulfonamide | C19H18N2O5S3 | 450.6 g/mol | Thiazolidinone, dimethoxyphenyl, sulfonamide |
Research Findings and Potential Applications
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